molecular formula C14H22N2 B4921531 N-(2-pyridin-2-ylethyl)cycloheptanamine

N-(2-pyridin-2-ylethyl)cycloheptanamine

Cat. No.: B4921531
M. Wt: 218.34 g/mol
InChI Key: AAPRJXIGCQRDSB-UHFFFAOYSA-N
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Description

N-(2-pyridin-2-ylethyl)cycloheptanamine is a secondary amine featuring a cycloheptane ring linked to an ethylpyridine moiety. Its structure combines the hydrophobic cycloheptanamine group with the polar pyridine ring, enabling dual interactions with biological targets.

Properties

IUPAC Name

N-(2-pyridin-2-ylethyl)cycloheptanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-2-4-8-13(7-3-1)16-12-10-14-9-5-6-11-15-14/h5-6,9,11,13,16H,1-4,7-8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPRJXIGCQRDSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NCCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-pyridin-2-ylethyl)cycloheptanamine typically involves the reaction of cycloheptanone with 2-(2-bromoethyl)pyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-pyridin-2-ylethyl)cycloheptanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Functionalized pyridine derivatives.

Scientific Research Applications

N-(2-pyridin-2-ylethyl)cycloheptanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-pyridin-2-ylethyl)cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analog: AXKO-0046

Compound: N-((3-(2-(benzylamino)ethyl)-1H-indol-2-yl)methyl)cycloheptanamine (AXKO-0046) Key Features:

  • Cycloheptanamine core linked to an indole-benzylaminoethyl group.
  • Biological Activity : Selective lactate dehydrogenase-B (LDH-B) inhibitor with an EC50 of 42 nM via an uncompetitive mechanism .
    Comparison :
  • Structural Differences: The target compound lacks the indole and benzylamino groups, which are critical for LDH-B binding in AXKO-0044.
  • Functional Implications : The pyridinylethyl group in the target compound may favor interactions with receptor tyrosine kinases (RTKs) instead of LDH-B, as seen in pyridine-containing analogs (e.g., ) .

Pyridine-Containing Anticancer Agents

Compound : 6-(2-Pyridin-2-ylethyl)-7H-pyrrolo[2,3-d]pyrimidine derivatives (e.g., Compound 8 in )
Key Features :

  • Pyridinylethyl group attached to a pyrrolopyrimidine core.
  • Biological Activity: Potent RTK inhibitors (e.g., EGFR, VEGFR) with IC50 values in the nanomolar range. Compound 8 reduced tumor growth and metastasis in vivo . Comparison:
  • Structural Differences : The target compound replaces the pyrrolopyrimidine core with cycloheptanamine, altering hydrophobicity and conformational flexibility.

Cycloheptanamine Derivatives with Varied Substituents

Compound : N-(2-methyl-1-phenylpropyl)cycloheptanamine ()
Key Features :

  • Cycloheptanamine linked to a phenylpropyl chain.
  • Synthesis : Prepared via column chromatography (55% yield) with confirmed NMR data .
    Comparison :
  • Structural Differences : The phenylpropyl group introduces steric bulk compared to the pyridinylethyl chain, reducing polarity.
  • Functional Implications : The target compound’s pyridine ring likely improves solubility and target specificity relative to the phenylpropyl analog .

Mechanistic and Pharmacokinetic Insights

  • Role of Pyridinylethyl Group : Enhances RTK inhibition via polar interactions, as demonstrated in pyrrolopyrimidine derivatives .
  • Substituent Effects : Trimethylacetyl or phenyl groups () modulate potency by interacting with hydrophobic enzyme pockets, suggesting that the target compound’s activity could be optimized with similar modifications .

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